molecular formula C10H10O3 B12378949 4,5-Dihydroxy-1-tetralone CAS No. 19638-58-5

4,5-Dihydroxy-1-tetralone

Cat. No.: B12378949
CAS No.: 19638-58-5
M. Wt: 178.18 g/mol
InChI Key: RSPQGKRRFSZVPZ-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-1-tetralone is a phenolic compound known for its significant biological activities It is a derivative of tetralone, characterized by the presence of two hydroxyl groups at the 4th and 5th positions on the tetralone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-1-tetralone typically involves the hydroxylation of 1-tetralone. One common method includes the use of reagents such as aluminum chloride and γ-butyrolactone in a Friedel-Crafts acylation reaction . The reaction mixture is refluxed and then subjected to various purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of efficiency and scalability. These methods often employ stainless steel coil reactors and controlled reaction conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxy-1-tetralone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.

    Reduction: Reduction reactions can lead to the formation of dihydroxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include quinones, dihydroxy derivatives, and substituted tetralones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-Dihydroxy-1-tetralone has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-1-tetralone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4,5-Dihydroxy-1-tetralone is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. Its dual hydroxyl groups at the 4th and 5th positions make it particularly effective in certain chemical reactions and biological interactions.

Properties

CAS No.

19638-58-5

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4,5-dihydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,9,12-13H,4-5H2

InChI Key

RSPQGKRRFSZVPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C1O)C(=CC=C2)O

Origin of Product

United States

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